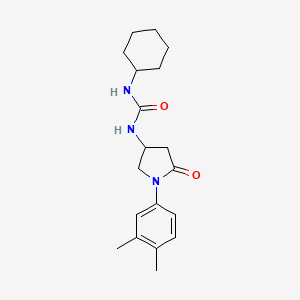

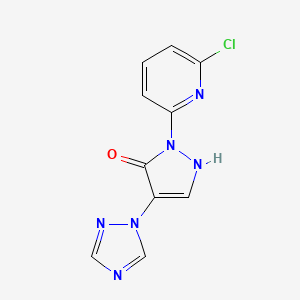

![molecular formula C21H15F4N3OS B2497646 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1421490-47-2](/img/structure/B2497646.png)

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide” belongs to a class of compounds known for their heterocyclic structures, which often exhibit significant biological activity. These compounds typically involve complex synthesis processes and detailed structure-activity relationship studies.

Synthesis Analysis

The synthesis of closely related compounds often involves multi-step chemical reactions, starting from basic heterocyclic units and introducing various functional groups through reactions such as acyl chlorination, coupling, and cyclization. For example, the synthesis and anticancer activities of novel N-substituted benzothiazoles were achieved through a series of steps including acyl chlorination and coupling with 2-aminobenzoic acid, demonstrating the complexity and precision required in synthesizing such compounds (Yang, 2012).

Molecular Structure Analysis

The molecular structures of similar compounds are characterized by their heterocyclic frameworks and the presence of various substituents that influence their physical and chemical properties. Crystallographic studies often reveal intricate details about molecular conformations, supramolecular aggregation, and the role of non-covalent interactions in stabilizing these structures (Sagar et al., 2018).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, reflecting their reactivity towards different reagents. The presence of fluorine and other halogens often affects their chemical behavior, making them suitable for further functionalization. Their chemical properties are deeply influenced by the nature and position of substituents on the heterocyclic core.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of these compounds are crucial for their application and have been extensively studied. For instance, the synthesis of fluorinated polyimides derived from specific diamine monomers demonstrates how the introduction of fluorine atoms can significantly alter the solubility and thermal properties of the resulting polymers (Banerjee et al., 2003).

Scientific Research Applications

Radiotracer Development

One significant application of derivatives similar to the queried compound is in the development of radiotracers for medical imaging. A study by Ohkubo et al. (2021) detailed the automated radiosynthesis of [18F]FMISO and [18F]PM-PBB3, radiotracers used for imaging hypoxia and tau pathology in clinical settings. These compounds were produced via 18F-fluoroalkylation, demonstrating the compound's relevance in synthesizing clinically significant radiotracers for disease diagnosis and research applications (Ohkubo et al., 2021).

Anticancer Research

In the realm of anticancer research, derivatives of the queried compound have been synthesized and evaluated for their potential therapeutic effects. Hutchinson et al. (2001) synthesized and studied the biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, finding them potently cytotoxic in vitro against sensitive human breast cancer cell lines, highlighting the compound's potential in developing new anticancer agents (Hutchinson et al., 2001).

Antimicrobial Studies

The compound and its derivatives have also been explored for antimicrobial applications. Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives, screening them for antimicrobial activity. These novel heterocycles showed excellent broad-spectrum activity against bacterial and fungal strains, indicating the compound's utility in developing antimicrobial agents (Padalkar et al., 2014).

properties

IUPAC Name |

N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F4N3OS/c1-12-18(10-26-19(29)15-4-2-3-5-16(15)21(23,24)25)30-20-27-17(11-28(12)20)13-6-8-14(22)9-7-13/h2-9,11H,10H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAAWQZVHIDCII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F4N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

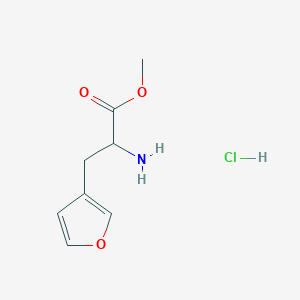

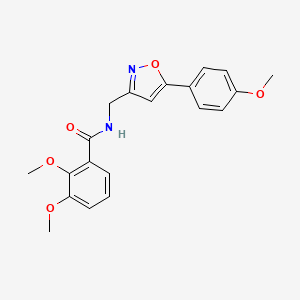

![2-amino-1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2497563.png)

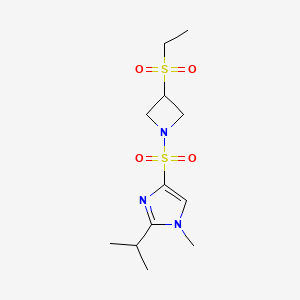

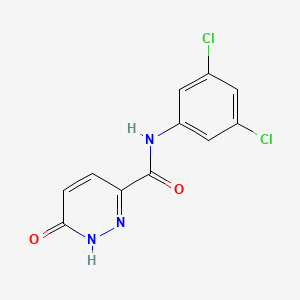

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2497564.png)

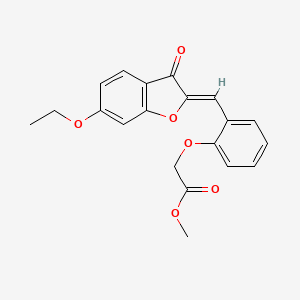

![(3R)-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2497567.png)

![N-(3,4-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2497576.png)

![6-(2-methoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497578.png)

![[6-Ethyl-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2497579.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2497585.png)